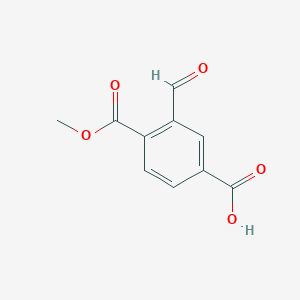
3-Formyl-4-(methoxycarbonyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Formyl-4-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C10H8O5 and a molecular weight of 208.17 g/mol . This compound is characterized by the presence of a formyl group (-CHO) and a methoxycarbonyl group (-COOCH3) attached to a benzoic acid core. It is used in various chemical reactions and has applications in scientific research and industry.
准备方法
The synthesis of 3-Formyl-4-(methoxycarbonyl)benzoic acid can be achieved through several routes. One common method involves the reaction of 4-formylbenzoic acid with methanol in the presence of a catalyst to form the methoxycarbonyl derivative . Another approach is the direct formylation of 4-(methoxycarbonyl)benzoic acid using formylating agents such as formic acid or formic anhydride under controlled conditions . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反应分析
3-Formyl-4-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include carboxylic acids, alcohols, amides, and esters.
科学研究应用
3-Formyl-4-(methoxycarbonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into the compound’s derivatives has shown potential in developing new drugs for various diseases.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers.
作用机制
The mechanism of action of 3-Formyl-4-(methoxycarbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles such as amino acids or nucleotides. This interaction can lead to the modification of proteins or nucleic acids, affecting their function and activity . The methoxycarbonyl group can undergo hydrolysis to release methanol and a carboxylic acid, which can further participate in various biochemical processes .
相似化合物的比较
3-Formyl-4-(methoxycarbonyl)benzoic acid can be compared with other similar compounds, such as:
4-Formylbenzoic acid: This compound lacks the methoxycarbonyl group and has different reactivity and applications.
3-(4-Formylphenyl)benzoic acid: This compound has a similar structure but with a phenyl group attached to the benzoic acid core, leading to different chemical properties and uses.
2-Formyl-4-methoxycarbonyl-benzoic acid: This compound has the formyl and methoxycarbonyl groups in different positions, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and their positions on the benzoic acid core, which confer unique chemical properties and reactivity.
属性
IUPAC Name |
3-formyl-4-methoxycarbonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5/c1-15-10(14)8-3-2-6(9(12)13)4-7(8)5-11/h2-5H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHFSGQSNTXWPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














